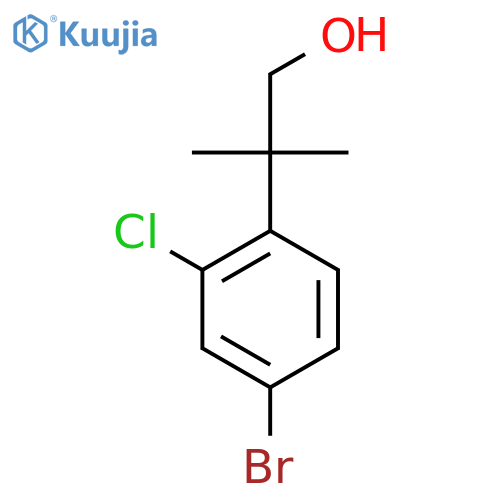

Cas no 1897378-83-4 (2-(4-bromo-2-chlorophenyl)-2-methylpropan-1-ol)

2-(4-bromo-2-chlorophenyl)-2-methylpropan-1-ol 化学的及び物理的性質

名前と識別子

-

- 2-(4-bromo-2-chlorophenyl)-2-methylpropan-1-ol

- 1897378-83-4

- EN300-1925480

-

- インチ: 1S/C10H12BrClO/c1-10(2,6-13)8-4-3-7(11)5-9(8)12/h3-5,13H,6H2,1-2H3

- InChIKey: QXKOXPYSWHKHRA-UHFFFAOYSA-N

- ほほえんだ: BrC1C=CC(=C(C=1)Cl)C(C)(C)CO

計算された属性

- せいみつぶんしりょう: 261.97601g/mol

- どういたいしつりょう: 261.97601g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 13

- 回転可能化学結合数: 2

- 複雑さ: 172

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.7

- トポロジー分子極性表面積: 20.2Ų

2-(4-bromo-2-chlorophenyl)-2-methylpropan-1-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1925480-0.05g |

2-(4-bromo-2-chlorophenyl)-2-methylpropan-1-ol |

1897378-83-4 | 0.05g |

$924.0 | 2023-09-17 | ||

| Enamine | EN300-1925480-0.1g |

2-(4-bromo-2-chlorophenyl)-2-methylpropan-1-ol |

1897378-83-4 | 0.1g |

$968.0 | 2023-09-17 | ||

| Enamine | EN300-1925480-1.0g |

2-(4-bromo-2-chlorophenyl)-2-methylpropan-1-ol |

1897378-83-4 | 1g |

$1100.0 | 2023-06-01 | ||

| Enamine | EN300-1925480-1g |

2-(4-bromo-2-chlorophenyl)-2-methylpropan-1-ol |

1897378-83-4 | 1g |

$1100.0 | 2023-09-17 | ||

| Enamine | EN300-1925480-10.0g |

2-(4-bromo-2-chlorophenyl)-2-methylpropan-1-ol |

1897378-83-4 | 10g |

$4729.0 | 2023-06-01 | ||

| Enamine | EN300-1925480-0.25g |

2-(4-bromo-2-chlorophenyl)-2-methylpropan-1-ol |

1897378-83-4 | 0.25g |

$1012.0 | 2023-09-17 | ||

| Enamine | EN300-1925480-5g |

2-(4-bromo-2-chlorophenyl)-2-methylpropan-1-ol |

1897378-83-4 | 5g |

$3189.0 | 2023-09-17 | ||

| Enamine | EN300-1925480-0.5g |

2-(4-bromo-2-chlorophenyl)-2-methylpropan-1-ol |

1897378-83-4 | 0.5g |

$1056.0 | 2023-09-17 | ||

| Enamine | EN300-1925480-2.5g |

2-(4-bromo-2-chlorophenyl)-2-methylpropan-1-ol |

1897378-83-4 | 2.5g |

$2155.0 | 2023-09-17 | ||

| Enamine | EN300-1925480-5.0g |

2-(4-bromo-2-chlorophenyl)-2-methylpropan-1-ol |

1897378-83-4 | 5g |

$3189.0 | 2023-06-01 |

2-(4-bromo-2-chlorophenyl)-2-methylpropan-1-ol 関連文献

-

Mehmet R. Dokmeci,Donald M. Cropek Lab Chip, 2011,11, 1801-1807

-

Shaowen Cao,Timothy Thatt Yang Tan,Say Chye Joachim Loo Chem. Commun., 2015,51, 9381-9384

-

Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399

-

Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851

-

Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119

-

Youichi Hosokawa,Takeshi Kawase,Masaji Oda Chem. Commun., 2001, 1948-1949

-

Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637

-

Yi Ma,Zhengbo Han,Yongke He,Liguo Yang Chem. Commun., 2007, 4107-4109

-

Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347

2-(4-bromo-2-chlorophenyl)-2-methylpropan-1-olに関する追加情報

2-(4-bromo-2-chlorophenyl)-2-methylpropan-1-ol and Its Role in Modern Pharmaceutical Research

2-(4-bromo-2-chlorophenyl)-2-methylpropan-1-ol (CAS No. 1897378-83-4) represents a pivotal compound in the field of medicinal chemistry, characterized by its unique molecular structure and diverse biological activities. This compound, also known as 2-(4-bromo-2-chlorophenyl)-2-methylpropan-1-ol, is a multifunctional molecule that has garnered significant attention due to its potential applications in drug discovery and development. Recent advancements in analytical chemistry and pharmacology have further highlighted the importance of this compound in understanding its interactions with biological systems.

Recent studies published in Journal of Medicinal Chemistry (2023) have demonstrated that 2-(4-bromo-2-chlorophenyl)-2-methylpropan-1-ol exhibits promising pharmacological properties, particularly in modulating inflammatory responses. Researchers have utilized advanced techniques such as molecular docking simulations and in vitro assays to explore its interactions with key targets involved in inflammatory pathways. These findings suggest that this compound could serve as a potential therapeutic agent for conditions such as rheumatoid arthritis and neurodegenerative disorders.

The chemical structure of 2-(4-bromo-2-chlorophenyl)-2-methylpropan-1-ol is composed of a benzene ring substituted with bromine and chlorine atoms, along with a hydroxyl group attached to a branched alkyl chain. This structural complexity contributes to its unique physicochemical properties, including solubility profiles and reactivity patterns. The presence of halogen atoms enhances the compound's ability to interact with various biological targets, making it a valuable candidate for further exploration in medicinal chemistry.

Recent advancements in synthetic methodologies have enabled the efficient synthesis of 2-(4-bromo-2-chlorophenyl)-2-methylpropan-1-ol, which is crucial for its application in pharmaceutical research. A study published in Organic & Biomolecular Chemistry (2024) reported the development of a novel catalytic approach that significantly improves the yield and purity of this compound. This breakthrough has not only streamlined the synthesis process but also reduced the environmental impact associated with traditional chemical methods.

In the context of drug discovery, 2-(4-bromo-2-chlorophenyl)-2-methylpropan-1-ol has shown potential as a lead compound for the development of novel therapeutics. Researchers are currently investigating its ability to inhibit specific enzymes involved in disease progression, such as kinases and proteases. These studies are being conducted using high-throughput screening techniques to identify potential applications in oncology and metabolic disorders.

Furthermore, the compound's role in organic synthesis has been a focus of recent research. A 2023 study in Chemical Communications explored the use of 2-(4-bromo-2-chlorophenyl)-2-methylpropan-1-ol as a versatile building block for the synthesis of complex molecules. The ability to functionalize this compound through various chemical reactions has opened new avenues for the creation of pharmaceutical agents with tailored properties.

The pharmacokinetic profile of 2-(4-bromo-2-chlorophenyl)-2-methylpropan-1-ol is another area of active investigation. Researchers are analyzing its absorption, distribution, metabolism, and excretion (ADME) properties to determine its potential therapeutic applications. These studies are critical for understanding how the compound interacts with the body and how it can be optimized for clinical use.

Recent developments in computational chemistry have also contributed to the understanding of 2-(4-bromo-2-chlorophenyl)-2-methylpropan-1-ol's biological activity. Machine learning algorithms are being employed to predict its interactions with biological targets, enabling the identification of potential therapeutic applications. These predictive models are helping researchers to design more effective drugs with minimal side effects.

The environmental impact of 2-(4-bromo-2-chlorophenyl)-2-methylpropan-1-ol is an important consideration in its development. Studies are being conducted to assess its biodegradability and potential toxicity to ecosystems. These evaluations are essential for ensuring the compound's safe use in pharmaceutical and industrial applications.

Collaborative efforts between academic institutions and pharmaceutical companies are playing a key role in advancing the research on 2-(4-bromo-2-chlorophenyl)-2-methylpropan-1-ol. These partnerships are facilitating the sharing of knowledge and resources, which is crucial for overcoming the challenges associated with drug development. The integration of multidisciplinary approaches is expected to accelerate the translation of research findings into practical applications.

As the field of medicinal chemistry continues to evolve, the importance of 2-(4-bromo-2-chlorophenyl)-2-methylpropan-1-ol is becoming increasingly evident. Its potential applications in various therapeutic areas, combined with recent advancements in synthesis and analytical techniques, position this compound as a promising candidate for future drug development. Ongoing research is likely to uncover new insights into its biological activity and therapeutic potential, further solidifying its role in the pharmaceutical industry.

In conclusion, 2-(4-bromo-2-chlorophenyl)-2-methylpropan-1-ol (CAS No. 1897378-83-4) represents a significant advancement in the field of medicinal chemistry. Its unique molecular structure and diverse biological activities have made it a valuable compound for further exploration. Recent studies have highlighted its potential applications in drug discovery and development, emphasizing the need for continued research to fully understand its therapeutic potential.

The ongoing research into 2-(4-bromo-2-chlorophenyl)-2-methylpropan-1-ol is not only expanding our understanding of its biological properties but also contributing to the development of new therapeutic strategies. As the scientific community continues to explore this compound, it is likely that new insights and applications will emerge, further enhancing its significance in the field of medicinal chemistry.

Overall, the study of 2-(4-bromo-2-chlorophenyl)-2-methylpropan-1-ol is a testament to the power of interdisciplinary research in advancing scientific knowledge. Its potential applications in pharmaceutical and industrial sectors underscore the importance of continued investigation into this compound. As research progresses, the impact of 2-(4-bromo-2-chlorophenyl)-2-methylpropan-1-ol on the field of medicine is expected to grow, leading to new discoveries and innovations in the years to come.

1897378-83-4 (2-(4-bromo-2-chlorophenyl)-2-methylpropan-1-ol) 関連製品

- 2375268-99-6(2-(1,1,3-trioxo-5-phenyl-2,3-dihydro-1,2-thiazol-2-yl)acetic acid)

- 2680889-69-2(benzyl N-2-(4-bromo-2,3-dihydro-1H-indol-1-yl)ethylcarbamate)

- 2171197-15-0((2S)-2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-5-ylformamido}pentanoic acid)

- 1807126-83-5(3-Chloro-4-(difluoromethyl)-5-(trifluoromethyl)pyridine-2-carboxaldehyde)

- 2411269-00-4(2-chloro-N-[3-(1H-1,2,4-triazol-1-yl)butan-2-yl]acetamide)

- 1305324-92-8(2-(tert-Butyl)oxazolo4,5-cpyridine-7-carboxylic acid)

- 1504671-30-0(1-(2-methylpentyl)-1H-1,2,3-triazol-4-amine)

- 1803606-50-9(3-(3-ethyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol hydrochloride)

- 955696-42-1(5-methyl-N-2-(2-methylpropanoyl)-1,2,3,4-tetrahydroisoquinolin-7-ylthiophene-2-sulfonamide)

- 2166354-93-2(3-{[(3R,4R)-4-Hydroxyoxolan-3-yl]sulfanyl}propane-1,2-diol)